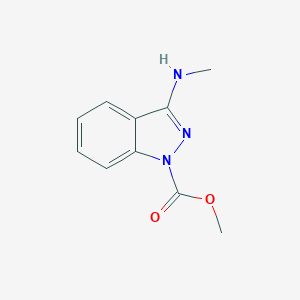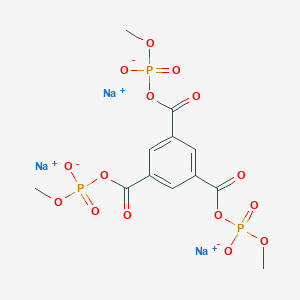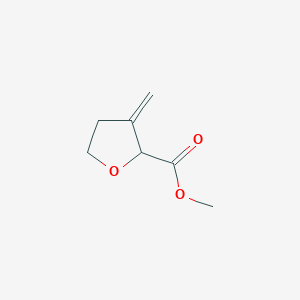
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine is a chemical compound that belongs to the pyrazine family. It is a colorless liquid that has a strong odor and is commonly used in the food and fragrance industry. The compound is synthesized through a complex process that involves the use of various chemicals and reagents.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine is not well understood. However, it is believed that the compound interacts with specific receptors in the brain and nervous system, resulting in the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. The compound also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can help reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Another advantage is that it has a wide range of applications in various fields of research. However, one limitation is that it can be difficult to work with due to its strong odor and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine. One direction is to further explore its potential as an antioxidant and anti-inflammatory agent. Another direction is to investigate its potential as an analgesic agent. Additionally, research can be done to explore its potential as a drug delivery agent and to investigate its potential in the treatment of various diseases.
Synthesemethoden
The synthesis of 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine involves a multi-step process that requires the use of several chemicals and reagents. The first step involves the reaction of 2,5-dimethylpyrazine with 1-penten-1-ol in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the intermediate 2,5-dimethyl-3-penten-2-ol.
The second step involves the oxidation of the intermediate using a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide. This results in the formation of 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine has several scientific research applications. It is commonly used in the food and fragrance industry as a flavor and fragrance ingredient. It is also used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
Eigenschaften
CAS-Nummer |
143901-57-9 |
|---|---|
Produktname |
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2,5-dimethyl-3-pent-1-enylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
UMTDAONBRYDKKC-UHFFFAOYSA-N |
SMILES |
CCCC=CC1=NC(=CN=C1C)C |
Kanonische SMILES |
CCCC=CC1=NC(=CN=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





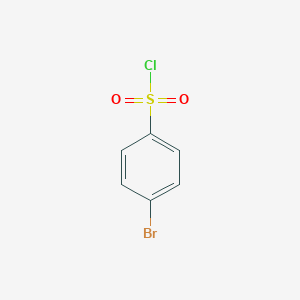
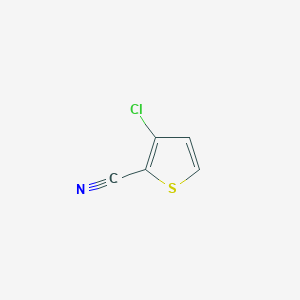
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)



